

Application Notes: AB-MECA for In Vitro Inflammation Assays

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Compound of Interest

Compound Name: AB-MECA

Cat. No.: B1666474

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Product Name: N⁶-(4-Aminobenzyl)-adenosine-5'-N-methyluronamide (**AB-MECA**)

Catalogue Number: BCH-A0381

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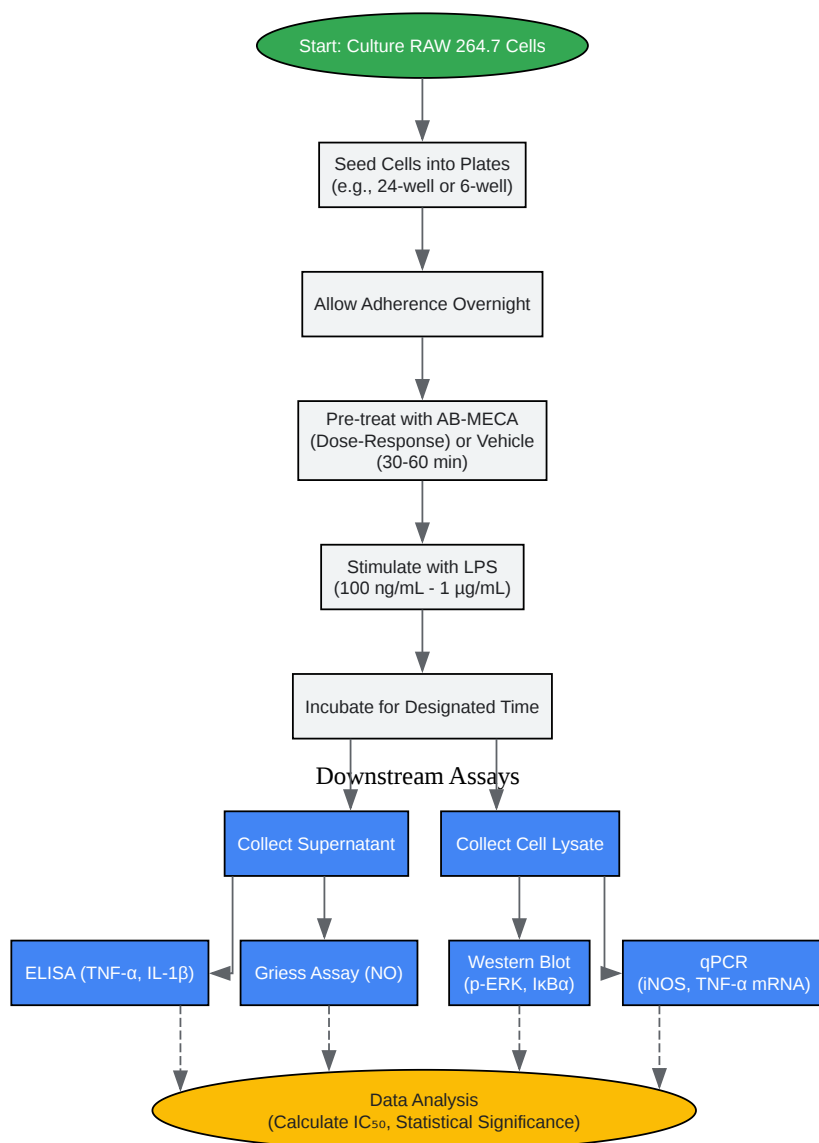
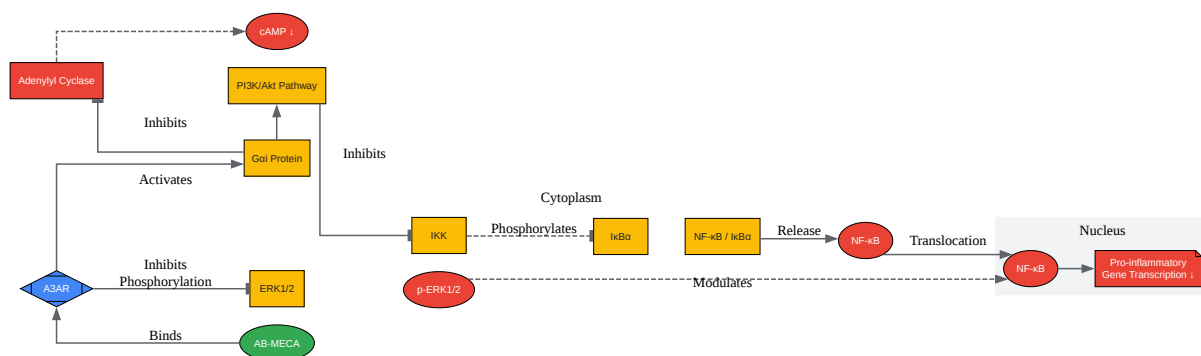
Introduction

AB-MECA is a potent and selective agonist for the A₃ adenosine receptor (A₃AR), a G protein-coupled receptor implicated in various physiological and pathophysiological processes, including inflammation. Activation of the A₃AR has been shown to exert cytoprotective and anti-inflammatory effects, making **AB-MECA** and related compounds valuable tools for research in immunology, oncology, and cardiovascular diseases. These application notes provide detailed protocols for utilizing **AB-MECA** to investigate its anti-inflammatory properties in established in vitro models, particularly in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Mechanism of Action

AB-MECA mediates its anti-inflammatory effects by binding to and activating the A₃AR. The A₃AR is primarily coupled to the inhibitory G protein (G_i), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, A₃AR activation can influence intracellular calcium (Ca²⁺) mobilization.^{[1][2]} These initial signaling events trigger downstream pathways that collectively suppress the inflammatory response. In macrophage models, A₃AR activation has been demonstrated to

inhibit the activation of critical pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF- κ B) and the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2).^{[1][2]} The net result is a reduction in the expression and secretion of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF- α), Interleukin-1 β (IL-1 β), and inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).^[3]



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